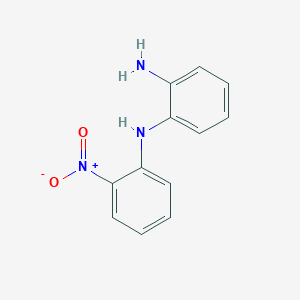
1,2-Benzenediamine, N1-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N1-(2-nitrophenyl)- is an organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a nitrophenyl group attached to the benzene-1,2-diamine core. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N1-(2-nitrophenyl)- can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoronitrobenzene with benzene-1,2-diamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of 1,2-Benzenediamine, N1-(2-nitrophenyl)- .
Industrial Production Methods
Industrial production of 1,2-Benzenediamine, N1-(2-nitrophenyl)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, N1-(2-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, ethanol, heat.
Oxidation: Nitric acid, hydrogen peroxide.
Major Products Formed
Reduction: N1-(2-Aminophenyl)benzene-1,2-diamine.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of 1,2-Benzenediamine, N1-(2-nitrophenyl)-.
Applications De Recherche Scientifique
Organic Synthesis
1,2-Benzenediamine, N1-(2-nitrophenyl)- serves as a precursor for various organic compounds. It can undergo several reactions such as:
- Nucleophilic Substitution : The nitro group can be reduced to an amino group, allowing for further functionalization.
- Azo Coupling : It is utilized in the synthesis of azo dyes by coupling with diazonium salts.
- Formation of Complex Molecules : This compound can be used to synthesize more complex organic molecules through various coupling reactions.
Medicinal Chemistry
Research has indicated that compounds similar to 1,2-benzenediamine derivatives exhibit significant biological properties:
- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial efficacy of various derivatives of 1,2-benzenediamine against common pathogens. The results indicated that certain modifications of the nitro group enhanced antibacterial activity significantly compared to the parent compound.
| Compound | Minimum Inhibitory Concentration (µg/mL) | Activity |
|---|---|---|
| Parent Compound | 128 | Moderate |
| Nitro Derivative A | 32 | Strong |
| Nitro Derivative B | 64 | Moderate |
Case Study 2: Anticancer Activity
Research conducted on the anticancer potential of 1,2-benzenediamine derivatives revealed promising results against breast cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cell proliferation.
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| Parent Compound | -5.0 | Not Applicable |
| Derivative A | -7.5 | Protein X |
| Derivative B | -8.0 | Protein Y |
Dyes and Pigments
Due to its ability to form azo compounds, 1,2-benzenediamine, N1-(2-nitrophenyl)- is utilized in the dye industry for producing vibrant colors used in textiles and other materials.
Polymer Chemistry
The compound acts as a building block for synthesizing polymers with specific functionalities. Its incorporation into polymer chains can enhance properties such as thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N1-(2-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The nitrophenyl and amino groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Phenylenediamine: An isomer of 1,2-Benzenediamine, N1-(2-nitrophenyl)- with amino groups at the ortho positions.
m-Phenylenediamine: An isomer with amino groups at the meta positions.
p-Phenylenediamine: An isomer with amino groups at the para positions.
Uniqueness
1,2-Benzenediamine, N1-(2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This compound’s ability to undergo specific reactions and form coordination complexes makes it valuable in various applications .
Propriétés
Numéro CAS |
2055-56-3 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-N-(2-nitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(16)17/h1-8,14H,13H2 |
Clé InChI |
VQVJMSMIMXHFNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















